molecular formula C11H18N2O3 B6235039 tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2680531-30-8

tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6235039
CAS No.: 2680531-30-8
M. Wt: 226.3
InChI Key:
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Description

tert-Butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is an organic compound characterized by its unique bicyclic structure This compound is a white to pale yellow solid, known for its stability and multi-ring configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a [2+2] cycloaddition reaction between a suitable diene and a nitrile oxide.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of a carbamoyl chloride.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the carbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaH in DMF (dimethylformamide) followed by the addition of the desired nucleophile.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its stable bicyclic structure makes it an ideal candidate for constructing rigid frameworks in molecular design.

Biology

In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the exploration of new binding interactions with biological targets.

Medicine

Pharmaceutical research has investigated this compound for its potential therapeutic applications. Its stability and reactivity make it a promising candidate for the development of new drugs, particularly in the field of antibiotics and antiviral agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its robust structure and reactivity profile make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-Butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical properties. The presence of the carbamoyl group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in drug design and synthetic chemistry.

This detailed overview provides a comprehensive understanding of tert-butyl 1-carbamoyl-2-azabicyclo[211]hexane-2-carboxylate, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2680531-30-8

Molecular Formula

C11H18N2O3

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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